N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and a sulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability, while the amide group could influence its solubility and reactivity .Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including benzimidazoles and other related structures, have been extensively reviewed for their antitumor activity. Compounds within this category have undergone preclinical testing stages, highlighting the potential for new antitumor drugs development based on these structures (Iradyan et al., 2009).
Pharmacological Properties and Clinical Use of Metoclopramide
Although metoclopramide is primarily recognized for its use in gastrointestinal disorders, its pharmacological profile provides insights into the mechanism of action that could be relevant for designing compounds with specific biological properties. This includes its effects on the motility of the gastrointestinal tract and its interaction with dopamine receptors, which could inform the development of new drugs with similar or improved efficacy and safety profiles (Pinder et al., 2012).
Zonisamide: Pharmacodynamic and Pharmacokinetic Properties
Zonisamide, a 1,2 benzisoxazole derivative, provides a case study in the development of antiepileptic drugs. Its efficacy in treating various seizure types and the pharmacokinetic and pharmacodynamic properties offer valuable insights for the development of novel therapeutics in neurology (Peters & Sorkin, 1993).
Advancement in Pharmacological Activities of Benzothiazole
Benzothiazoles are established as key structures in a broad variety of bioactive compounds, displaying diverse pharmacological activities. This review comprehensively covers the therapeutic and biological activities associated with benzothiazole derivatives, including antimicrobial, analgesic, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, underscoring its importance in medicinal chemistry (Sumit et al., 2020).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
While not directly related to "N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide," the review on parabens' environmental impact highlights the importance of understanding the ecological and health effects of chemical compounds. This knowledge is crucial for developing safer and more sustainable chemical entities (Haman et al., 2015).
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10(2)25(22,23)12-5-3-4-11(8-12)17(21)20-14-7-6-13(18)15-16(14)24-9-19-15/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBECVSKWEPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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